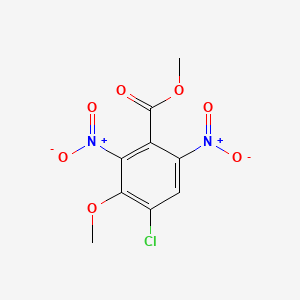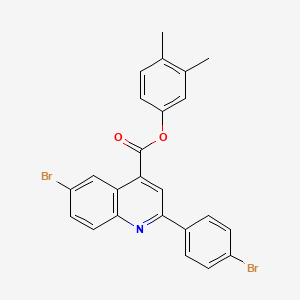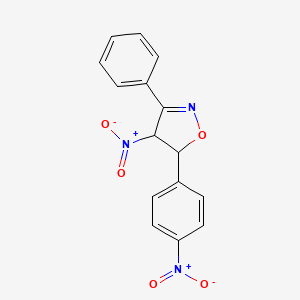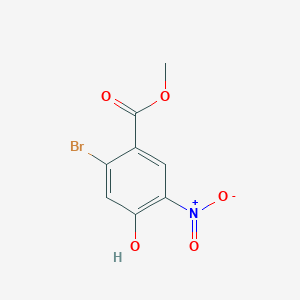
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate is an organic compound with the molecular formula C9H7ClN2O7. It is a light yellow solid at room temperature and is known for its unique chemical structure, which includes both nitro and methoxy functional groups. This compound is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate typically involves the nitration of methyl 4-chloro-3-methoxybenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent decomposition. The reaction is as follows:
[ \text{Methyl 4-chloro-3-methoxybenzoate} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactors with precise temperature and concentration controls. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Reduction: Amino derivatives.
Hydrolysis: 4-chloro-3-methoxy-2,6-dinitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate is used in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the ester and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-3-methoxybenzoate: Lacks the nitro groups, making it less reactive.
Methyl 4-chloro-2,6-dinitrobenzoate: Lacks the methoxy group, affecting its solubility and reactivity.
Methyl 3-methoxy-2,6-dinitrobenzoate: Lacks the chlorine atom, altering its chemical properties.
Uniqueness
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate is unique due to the presence of both nitro and methoxy groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7ClN2O7 |
|---|---|
Poids moléculaire |
290.61 g/mol |
Nom IUPAC |
methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate |
InChI |
InChI=1S/C9H7ClN2O7/c1-18-8-4(10)3-5(11(14)15)6(9(13)19-2)7(8)12(16)17/h3H,1-2H3 |
Clé InChI |
NSWBSNHXHXYAFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12466626.png)
![N-(3,5-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12466635.png)

![2-Methylpropyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12466646.png)
![2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12466648.png)

![3-[4-(2-Amino-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12466660.png)
![5-{[(5-chloro-2-nitrophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B12466672.png)

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466675.png)
![3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12466689.png)


